3-(2,2-Difluorocyclopropyl)phenol
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Overview
Description
3-(2,2-Difluorocyclopropyl)phenol, also known as DFCP, is a chemical compound with the molecular formula C9H8F2O and a molecular weight of 170.16 . It has garnered interest in the scientific community for its potential applications in various fields of research and industry.
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H8F2O/c10-9(11)5-8(9)6-2-1-3-7(12)4-6/h1-4,8,12H,5H2 . This indicates that the molecule consists of a phenol group (an aromatic ring with a hydroxyl group) and a 2,2-difluorocyclopropyl group .Physical and Chemical Properties Analysis
Phenols are generally colorless liquids or solids, but they can turn reddish-brown in the atmosphere due to oxidation . The boiling points of phenols increase with an increase in the number of carbon atoms due to the enhancement of van der Waals forces . Phenols are readily soluble in water due to their ability to form hydrogen bonding .Scientific Research Applications
Improved Synthesis Techniques
The synthesis process of phenolic compounds like 3-(2,2-Difluorocyclopropyl)phenol has been optimized over time. For instance, an improved synthesis of 3-Trifluoromethyl Phenol was achieved through a process involving nitration, reduction, diazotization, and hydrolysis, leading to higher yield and purity (Zhang Zhi-hai, 2010).
Chemistry and Applications in Drug Discovery
Fluorinated cyclopropanes, such as those present in this compound, have been recognized for their unique chemical properties. A general route to aryl α,β,β-trifluorocyclopropanes was reported, showcasing their potential as a novel motif for drug discovery due to their similar lipophilicity to -CF3 despite having three carbon atoms (C. Thomson et al., 2018).
Effects on Phenoxyl Radicals
The interaction of substances like 1,1,1,3,3,3-hexafluoropropan-2-ol with phenoxyl radicals was studied, revealing significant variations in phenoxyl hyperfine splitting constants. This indicates a large redistribution of electron spin density, which can be crucial in understanding the behavior of phenolic compounds in various chemical environments (M. Lucarini et al., 2003).
Applications in Material Science
Research has been conducted on the use of phenolic compounds in creating efficient organic light-emitting diodes (OLEDs). A study developed new heteroleptic iridium(III) complexes using phenolic ligands, resulting in green phosphors with high photoluminescence quantum efficiency. This opens up potential applications in display technology and lighting (Yi Jin et al., 2014).
Pharmacological and Biological Effects
Chlorogenic acid, a phenolic compound, has been extensively studied for its broad spectrum of biological and pharmacological effects, including antioxidant activity and potential in treating various disorders like cardiovascular disease and diabetes. This indicates the wide-ranging implications of phenolic compounds in health and medicine (M. Naveed et al., 2018).
Mechanism of Action
Target of Action
As a phenolic compound, it may interact with various cellular components, including proteins and enzymes, influencing their function .
Mode of Action
Phenolic compounds, in general, are known for their free radical scavenging and metal chelating properties, as well as their effects on cell signaling pathways and gene expression . They can interact with their targets, leading to changes in cellular functions.
Biochemical Pathways
Phenolic compounds are known to regulate several pathways, particularly those related to oxidative stress . They can modulate the activity of biological antioxidants and antioxidant enzymes, contributing to the maintenance of cellular health .
Pharmacokinetics
The bioavailability of phenolic compounds can be influenced by various factors, including their chemical structure, the presence of other compounds, and the individual’s physiological conditions .
Result of Action
Phenolic compounds are known to exert antioxidant effects, which can protect cells from oxidative stress . They can also influence gene expression and modulate various cellular pathways .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(2,2-Difluorocyclopropyl)phenol. For instance, the toxicity of phenol, a related compound, to filamentous fungi was found to be potentiated by salinity at levels comparable to those occurring in estuarine and off-shore marine waters . The effect of temperature on the response of the fungi to phenol was highly variable .
Properties
IUPAC Name |
3-(2,2-difluorocyclopropyl)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O/c10-9(11)5-8(9)6-2-1-3-7(12)4-6/h1-4,8,12H,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHKXVUBTZARHPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)F)C2=CC(=CC=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1889886-89-8 |
Source
|
Record name | 3-(2,2-difluorocyclopropyl)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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